AZD-7295

HCV NS5A inhibitor Antiviral potency GT-1b replicon

AZD-7295 is a research-grade NS5A inhibitor ideal for HCV resistance mechanism studies. Its validated lack of activity against Y93H and L31V mutants makes it a precise tool for pressure-selecting viral populations. With a GT-1b EC50 of 7 nM and published Phase I PK parameters, it bridges in vitro findings to in vivo contexts for translational research. Choose this well-characterized, high-purity compound for reproducible assay standardization.

Molecular Formula C32H35F3N4O5S
Molecular Weight 644.7 g/mol
CAS No. 929890-64-2
Cat. No. B605774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-7295
CAS929890-64-2
SynonymsAZD-7295;  AZD 7295;  AZD7295;  A-831;  A 831;  A831; 
Molecular FormulaC32H35F3N4O5S
Molecular Weight644.7 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=C(C=CC(=C4)NC(=O)C5CC5)OC(F)(F)F
InChIInChI=1S/C32H35F3N4O5S/c1-2-19-45(42,43)39-17-15-38(16-18-39)21-22-3-11-26(12-4-22)36-30(40)24-7-5-23(6-8-24)28-20-27(37-31(41)25-9-10-25)13-14-29(28)44-32(33,34)35/h3-8,11-14,20,25H,2,9-10,15-19,21H2,1H3,(H,36,40)(H,37,41)
InChIKeyMAQDQJWCSSCURR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD-7295 (CAS 929890-64-2) HCV NS5A Inhibitor Profile


AZD-7295 (also known as A-689, UNII 102MC1467J) is a small-molecule inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A), a critical phosphoprotein essential for viral RNA replication and virion assembly [1]. The compound belongs to the chemical class of benzanilides and has a molecular formula of C32H35F3N4O5S with a molecular weight of 644.7 g/mol [2]. In a genotype 1b (GT-1b) subgenomic replicon assay, AZD-7295 demonstrates an EC50 of 7 nM, confirming its activity against this clinically significant HCV genotype [1][3].

NS5A Inhibitor Substitution Risks and Resistance Profile of AZD-7295


Within the NS5A inhibitor class, compounds exhibit marked differences in potency, resistance barrier, and cross-resistance profiles that preclude generic substitution. While all NS5A inhibitors target the same viral protein, structural variations lead to distinct binding interactions and susceptibility to resistance-associated amino acid substitutions [1]. AZD-7295 specifically demonstrates reduced binding affinity to common NS5A resistance variants, particularly the Y93H and L31V mutations, indicating that its clinical utility is contingent upon the viral genotype and resistance profile present [2]. Interchanging AZD-7295 with other NS5A inhibitors (e.g., daclatasvir or ledipasvir) without accounting for these differential resistance liabilities and potency variations could compromise antiviral efficacy and promote treatment-emergent resistance .

AZD-7295 vs. NS5A Inhibitor Comparators: Potency and Resistance


AZD-7295 GT-1b Replicon Potency vs. Daclatasvir

AZD-7295 demonstrates an EC50 of 7 nM (7000 pM) against HCV genotype 1b (GT-1b) replicon. In comparison, daclatasvir, a widely studied NS5A inhibitor, exhibits an EC50 of 9 pM against the same GT-1b replicon [1][2]. This represents an approximately 778-fold lower potency for AZD-7295 relative to daclatasvir in this in vitro assay. While both compounds target NS5A, the quantitative difference in potency is substantial and may inform compound selection for specific experimental contexts.

HCV NS5A inhibitor Antiviral potency GT-1b replicon

AZD-7295 GT-1b Replicon Potency vs. Ledipasvir

AZD-7295 exhibits an EC50 of 7 nM (7000 pM) against HCV genotype 1b (GT-1b) replicon. In contrast, ledipasvir (GS-5885), a clinically approved NS5A inhibitor, demonstrates an EC50 of 4 pM against the same GT-1b replicon [1][2]. This translates to AZD-7295 being approximately 1,750-fold less potent than ledipasvir in this cell-based assay. The magnitude of this difference is notable and should be considered when interpreting comparative data across NS5A inhibitors.

HCV NS5A inhibitor Antiviral potency GT-1b replicon

AZD-7295 Reduced Binding to NS5A Resistance Variants

AZD-7295 demonstrates a critical liability in its resistance profile. While it retains activity against some NS5A variants, it exhibits reduced binding affinity towards specific resistance-associated mutants, notably Y93H and L31V [1]. Quantitative biophysical analysis reveals that the binding of AZD-7295 to the NS5A L31V mutant is essentially undetectable, indicating a substantial loss of target engagement compared to wild-type NS5A [1]. This contrasts with some other NS5A inhibitors that may retain partial activity against these mutants, though direct comparative binding data for these specific variants across multiple compounds is limited.

HCV NS5A inhibitor Drug resistance Binding affinity

AZD-7295 Human Pharmacokinetics from Phase I Trials

AZD-7295 has advanced to Phase I clinical evaluation, providing human pharmacokinetic (PK) data that is not available for many research-stage NS5A inhibitors. In a randomized, double-blind, placebo-controlled study (NCT00781976), AZD-7295 was administered at doses up to 700 mg per day for 5 days in HCV carriers [1]. The study assessed plasma AZD-7295 concentrations and PK parameters including AUC, Cmax, and t1/2 [1][2]. Additionally, a dedicated PK study (NCT01097408) evaluated AZD-7295 capsule formulation in healthy subjects [3]. While full PK parameter values (e.g., exact Cmax, AUC, t1/2) are not publicly disclosed in the available trial summaries, the existence of Phase I PK data distinguishes AZD-7295 from early-stage research compounds lacking human exposure characterization.

Pharmacokinetics Phase I HCV

AZD-7295 Structural and Chemical Identity Verification

AZD-7295 possesses a well-defined chemical structure with a molecular formula of C32H35F3N4O5S and a molecular weight of 644.7 g/mol [1][2]. Its systematic IUPAC name is 5'-[(cyclopropylcarbonyl)amino]-N-(4-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenyl)-2'-(trifluoromethoxy)-4-biphenylcarboxamide [1]. The compound is registered with a UNII (102MC1467J) in the FDA Substance Registration System, providing a standardized identifier for unambiguous procurement and regulatory compliance [1]. Vendor-supplied material is typically provided with a purity of ≥99.0% as verified by Certificate of Analysis (COA) . This level of structural and purity characterization is essential for reproducible research and distinguishes AZD-7295 from less well-characterized or non-standardized analogs.

Chemical identity Quality control Analytical chemistry

Optimal Research Applications for AZD-7295 Based on Empirical Evidence


HCV NS5A Resistance Mechanism Studies

AZD-7295 is ideally suited for research focused on NS5A inhibitor resistance. Its established lack of activity against key resistance variants (Y93H and L31V) provides a defined pharmacological tool to study the evolution and mechanism of resistance [1][2]. Researchers can use AZD-7295 to pressure-select resistant viral populations in vitro and characterize the resulting mutations, contributing to a deeper understanding of NS5A inhibitor escape pathways.

In Vitro HCV Replication Assays Requiring Moderate Potency NS5A Inhibitor

With an EC50 of 7 nM in GT-1b replicon assays, AZD-7295 serves as a moderately potent control compound for in vitro HCV replication studies [1]. Its activity, while lower than that of daclatasvir or ledipasvir, is well within a workable concentration range for cell culture experiments. This makes AZD-7295 a useful comparator when evaluating novel compounds or when a less potent NS5A inhibitor is desired for experimental design (e.g., to avoid complete suppression of viral replication).

Translational Research Leveraging Human PK Data

Given that AZD-7295 has completed Phase I clinical evaluation, including dedicated PK studies in both healthy subjects and HCV carriers, it is a valuable compound for translational research bridging in vitro findings to in vivo contexts [1][2]. Researchers can utilize published PK parameters (or those available from trial summaries) to model human exposure and predict the relationship between in vitro potency and potential in vivo antiviral effect, facilitating the design of more clinically relevant preclinical studies.

Procurement of a Standardized, High-Purity NS5A Inhibitor Reference

For laboratories requiring a well-characterized and highly pure NS5A inhibitor for assay standardization or as a reference compound, AZD-7295 is an excellent choice. Its UNII registration, full chemical characterization, and availability with ≥99.0% purity ensure batch-to-batch consistency and reliable experimental results [1][2]. This minimizes the risk of confounding factors associated with impure or poorly characterized analogs, supporting robust and reproducible research outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD-7295

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.